molecular formula C29H34N2O5 B11632151 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11632151
M. Wt: 490.6 g/mol
InChI Key: KKYYGLXOCIABFM-IMVLJIQESA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction.

    Addition of the Propyl and Phenyl Groups: The propyl and phenyl groups can be added through alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxy groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

    1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone.

    1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-amine: Similar structure but with an amine group instead of a ketone.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O5/c1-6-17-35-23-12-9-21(10-13-23)26-25(28(33)29(34)31(26)16-8-15-30(4)5)27(32)22-11-14-24(20(3)19-22)36-18-7-2/h6-7,9-14,19,26,32H,1-2,8,15-18H2,3-5H3/b27-25+

InChI Key

KKYYGLXOCIABFM-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)O)OCC=C

Origin of Product

United States

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